N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide

Catalog No.
S3082812
CAS No.
2034306-28-8
M.F
C13H11NO2S4
M. Wt
341.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-...

CAS Number

2034306-28-8

Product Name

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]thiophene-2-sulfonamide

Molecular Formula

C13H11NO2S4

Molecular Weight

341.48

InChI

InChI=1S/C13H11NO2S4/c15-20(16,12-4-2-7-19-12)14-13(10-5-8-17-9-10)11-3-1-6-18-11/h1-9,13-14H

InChI Key

OOFUQJSBFACAGI-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(C2=CSC=C2)NS(=O)(=O)C3=CC=CS3

Solubility

not available

Fungicidal Activity

Scientific Field: Agricultural Chemistry

Application Summary: A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . These compounds were tested for their fungicidal activity .

Methods of Application: The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse were recorded .

Results: Compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) exhibited excellent fungicidal activities which were higher than both diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L) . The bioassay results of the field trial against CDM demonstrated that the 10% EC formulation of compound 4f displayed excellent efficacies (70% and 79% control efficacies, respectively, each at 100 mg/L and 200 mg/L) which were superior to those of the two commercial fungicides flumorph (56% control efficacy at 200 mg/L) and mancozeb (76% control efficacy at 1000 mg/L) .

Synthesis of Pyrimidine Derivatives

Scientific Field: Organic Chemistry

Application Summary: 2-Thiopheneethylamine, a compound structurally similar to the one , can be used as a reactant in the synthesis of pyrimidine derivatives .

Methods of Application: This involves reacting 2-Thiopheneethylamine with various isothiocyanatoketones and acylguanidines derivatives .

Pharmacology

Scientific Field: Pharmacology

Application Summary: Methiopropamine (MPA) is an organic compound structurally related to methamphetamine .

Methods of Application: Methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine .

Results: It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor . It displays negligible activity as a serotonin reuptake inhibitor .

Organic Synthesis

Application Summary: Methiopropamine can be synthesized in a four-step process .

Methods of Application: The synthesis begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .

Results: The final product of this synthesis is Methiopropamine .

Heterocyclic Compounds in Electronics

Scientific Field: Electronics

Application Summary: Dithieno[3,2-b:2′,3′-d]thiophene (DTT), a compound structurally similar to the one , has been used in the development of polymers for electronics .

Methods of Application: The polymers were synthesized and their properties such as solubility and mobility in thin film transistor (TFT) were tested .

Results: The polymers showed high solubility, and mobility in TFT (6.88 × 10 −2 cm −2 V −1 s −2), in addition to the excellent power conversion efficiency (PCE) .

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes multiple thiophene rings and a sulfonamide functional group. Its molecular formula is C13H11NO2S4C_{13}H_{11}NO_2S_4, with a molecular weight of 341.5 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of the thiophene moiety, which is known for its aromatic properties and ability to participate in various

There is no scientific research available on the mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide.

Information regarding safety hazards like toxicity, flammability, and reactivity for this specific compound is not available. However, thiophene derivatives can exhibit a range of properties depending on the substituents. Some thiophenes can be mildly irritating or have low toxicity, while others might have specific health risks []. Due to the absence of data, it is advisable to handle this compound with caution and following general laboratory safety practices.

Future Research Directions

  • Synthesis and characterization of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide to establish its properties and potential applications.
  • Investigation of its chemical reactivity to explore its potential involvement in various reactions.
  • Computational studies to predict its physicochemical properties and potential biological activity.
  • Testing its biological activity in relevant assays to identify any specific interactions or functions.

The chemical reactivity of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide can be attributed to its thiophene rings, which can undergo several types of reactions:

  • Electrophilic Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents at the 2 or 5 positions.
  • Nucleophilic Attack: The sulfonamide group can act as a nucleophile, engaging in reactions with electrophiles.
  • Oxidation: Thiophenes can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used .

The biological activity of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide has been explored in various studies, particularly regarding its potential as an antimicrobial and anticancer agent. Compounds containing thiophene rings have been shown to exhibit significant biological activities due to their ability to interact with biological targets such as enzymes and receptors. Specific studies are needed to elucidate the exact mechanism of action and the spectrum of activity against different pathogens or cancer cell lines.

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of Thiophene Rings: Utilizing methods such as the Paal-Knorr synthesis to construct the thiophene framework.
  • Sulfonamide Formation: Reacting thiophenes with sulfonyl chlorides or sulfonic acids to introduce the sulfonamide group.
  • Methylation: Employing methylating agents to attach methyl groups at specific sites on the thiophene structures.

Careful control of reaction conditions (temperature, solvent, catalysts) is crucial for optimizing yields and purity .

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide has potential applications in several fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals, particularly those targeting bacterial infections or cancer.
  • Material Science: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against certain pests .

Interaction studies involving N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide focus on its binding affinity and interaction mechanisms with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its effectiveness against microbial strains or cancer cell lines.

Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound .

Several compounds share structural similarities with N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide, including:

Compound NameStructureKey Features
N-methylthiophene-2-sulfonamideC5H7NO2S2Contains a single thiophene ring; used in pharmaceutical applications .
N-(methylsulfonyl)-3-{[(thiophen-2-yl)sulfanyl]methyl}benzamideC13H13NO3S3Features a benzamide structure; known for its biological activity .
5-chloro-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}thiophene-2-carboxamideC15H11ClN2OS2Incorporates a chlorine substituent; exhibits different reactivity patterns .

Uniqueness

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide stands out due to its dual thiophene structure combined with a sulfonamide group, which enhances its potential biological activity and versatility in

XLogP3

3.5

Dates

Modify: 2023-08-18

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